4-acetamido-N-(2-(2-(benzylthio)acetamido)ethyl)benzamide
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Overview
Description
4-acetamido-N-(2-(2-(benzylthio)acetamido)ethyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core with acetamido and benzylthio substituents, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like dihydrofolate reductase (dhfr), which plays a crucial role in purine synthesis .
Mode of Action
It’s known that such compounds can cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with biological targets .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to dna replication and transcription .
Result of Action
Similar compounds have demonstrated anticancer activities in various in vitro and in vivo models .
Action Environment
It’s known that the mesoionic nature of such compounds allows them to cross cellular membranes, which could potentially be influenced by the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-(2-(benzylthio)acetamido)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-acetamidobenzoic acid with 2-(2-(benzylthio)acetamido)ethylamine under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-(2-(benzylthio)acetamido)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Comparison with Similar Compounds
Similar Compounds
4-acetamido-N-(2-(2-(4-chlorophenoxy)acetamido)ethyl)benzamide: Similar structure but with a chlorophenoxy group instead of a benzylthio group.
4-acetamido-N-(2-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)ethyl)benzamide: Contains a benzimidazole moiety, which may confer different biological activities.
Uniqueness
4-acetamido-N-(2-(2-(benzylthio)acetamido)ethyl)benzamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of both acetamido and benzylthio groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-acetamido-N-[2-[(2-benzylsulfanylacetyl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-15(24)23-18-9-7-17(8-10-18)20(26)22-12-11-21-19(25)14-27-13-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,21,25)(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVCOEUQKGPMHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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